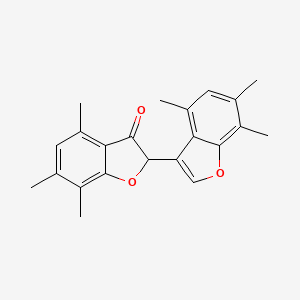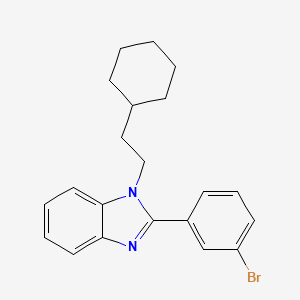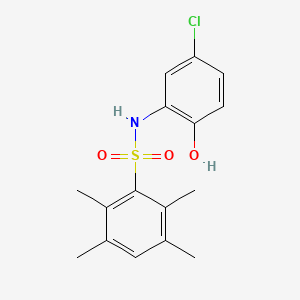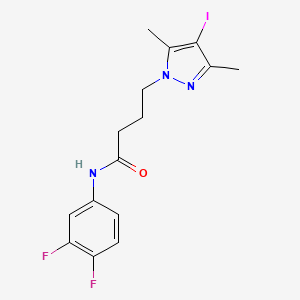
4,4',6,6',7,7'-hexamethyl-2,3'-bi-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,6,6’,7,7’-hexamethyl-2,3’-bi-1-benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by its multiple methyl groups and a unique bi-benzofuran structure, which may impart distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,6,6’,7,7’-hexamethyl-2,3’-bi-1-benzofuran-3(2H)-one typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.
Methylation: Introduction of methyl groups can be done using methylating agents such as methyl iodide in the presence of a base.
Coupling Reaction: The bi-benzofuran structure can be formed through coupling reactions, such as Suzuki or Stille coupling, using appropriate catalysts and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale cyclization: using optimized catalysts and solvents.
Continuous flow methylation: to ensure efficient and consistent introduction of methyl groups.
Automated coupling reactions: to form the bi-benzofuran structure with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’,6,6’,7,7’-hexamethyl-2,3’-bi-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Exploration as a potential pharmaceutical intermediate or active compound.
Industry: Use in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4,4’,6,6’,7,7’-hexamethyl-2,3’-bi-1-benzofuran-3(2H)-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
2,3-Benzofuran: A simpler benzofuran compound without methyl groups.
4,4’-Dimethyl-2,3’-bi-1-benzofuran: A bi-benzofuran with fewer methyl groups.
6,6’-Dimethyl-2,3’-bi-1-benzofuran: Another bi-benzofuran with different methylation pattern.
Uniqueness
4,4’,6,6’,7,7’-hexamethyl-2,3’-bi-1-benzofuran-3(2H)-one is unique due to its extensive methylation and bi-benzofuran structure, which may confer distinct chemical reactivity and physical properties compared to its simpler analogs.
Properties
Molecular Formula |
C22H22O3 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4,6,7-trimethyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)-1-benzofuran-3-one |
InChI |
InChI=1S/C22H22O3/c1-10-7-12(3)17-16(9-24-20(17)14(10)5)22-19(23)18-13(4)8-11(2)15(6)21(18)25-22/h7-9,22H,1-6H3 |
InChI Key |
WZWKYDQACJPZER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=COC2=C1C)C3C(=O)C4=C(C=C(C(=C4O3)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11479958.png)
![N-[1-(2-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11479959.png)
![2-[4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-methoxyphenoxy]acetamide](/img/structure/B11479964.png)
![1h-[1,2,4]Triazolo[1,2-a]pyridazine-1,3(2h)-dione, 2-(3-chlorophenyl)tetrahydro-](/img/structure/B11479967.png)
![Benzimidazo[2,1-a]phthalazin-10-amine](/img/structure/B11479968.png)

![8-(2,4-dichlorophenyl)-13-(3,4-dihydroxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11479981.png)

![3-phenyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11479997.png)

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11480011.png)

![Ethyl 2-[2-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinolin-3-yl]-2-oxoacetate](/img/structure/B11480020.png)
